AM 281 is a synthetic compound recognized as a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It is classified as an inverse agonist, which means it binds to the receptor and induces the opposite effect of an agonist. Its chemical structure is characterized by a specific arrangement of atoms that allows it to selectively interact with CB1 receptors while exhibiting minimal affinity for CB2 receptors, with Ki values of 12 nM and 4200 nM, respectively . This selectivity makes AM 281 a valuable tool in cannabinoid research and therapeutic applications.
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, also known as AM281, is a scientific research compound that acts as a selective antagonist for the cannabinoid receptor type 1 (CB1) []. CB1 receptors are found throughout the body, particularly in the central nervous system, and are involved in various physiological processes including pain perception, mood, and memory []. By blocking the binding of cannabinoids, such as THC (the psychoactive component of marijuana), to CB1 receptors, AM281 can produce pharmacological effects opposite to those of THC.
AM281 is a valuable tool in scientific research for studying the endocannabinoid system, the network of receptors and signaling molecules that regulate various physiological functions []. Due to its high selectivity for CB1 receptors, AM281 allows researchers to investigate the specific roles of CB1 receptor signaling in various disease models. For example, AM281 has been used in studies investigating the potential therapeutic effects of cannabinoid receptor antagonism in conditions like sepsis, inflammation, and neurodegeneration [, , ].
AM 281 has been extensively studied for its biological effects, particularly in relation to memory and cognitive functions. Research indicates that AM 281 can influence memory performance in animal models, particularly during withdrawal from substances like morphine. In one study, administration of AM 281 improved cognitive performance in morphine-dependent mice by enhancing their ability to recognize novel objects . This suggests that AM 281 may have potential applications in treating cognitive deficits associated with substance withdrawal or other neurological conditions.
The synthesis of AM 281 has been described in various studies, highlighting methods that ensure high yield and purity. A common approach involves the use of specific organic reagents and solvents, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product effectively . The development of rapid synthesis protocols has facilitated its availability for research purposes, allowing scientists to explore its pharmacological properties extensively.
AM 281 is primarily utilized in research settings to investigate the role of cannabinoid receptors in various physiological processes. Its applications include:
Studies have shown that AM 281 interacts specifically with CB1 receptors, influencing various biological pathways. Its antagonistic activity can modulate the effects of endogenous cannabinoids, leading to alterations in neurotransmitter release and neuronal excitability. Research into its interactions has provided insights into how cannabinoid signaling affects memory and addiction pathways .
Several compounds exhibit similar properties to AM 281, particularly regarding their action on cannabinoid receptors. Below is a comparison highlighting their uniqueness:
Compound Name | CB1 Affinity (Ki) | CB2 Affinity (Ki) | Unique Features |
---|---|---|---|
AM 251 | 10 nM | >1000 nM | Selective CB1 antagonist; used in pain studies |
SR141716A | 40 nM | >1000 nM | Well-studied CB1 antagonist; impacts feeding behavior |
Rimonabant | 3 nM | >1000 nM | Former anti-obesity drug; known for psychoactive effects |
JZL184 | >1000 nM | >1000 nM | Inhibitor of monoacylglycerol lipase; affects endocannabinoid levels |
AM 281 stands out due to its high selectivity for CB1 over CB2 receptors, making it particularly useful for studying the specific roles of CB1 in various biological contexts without significant interaction with CB2 pathways . This selectivity allows researchers to dissect the complex roles cannabinoids play in health and disease more effectively.
Acute Toxic;Irritant